Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate

Physicochemical properties Molecular weight differentiation Structural analog comparison

Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate (CAS 448199-56-2) is a synthetic, multi-ring aromatic compound (C₃₀H₂₀BrNO₇S; MW 618.45 g/mol). It features a naphthalene core bearing a phenoxycarbonyloxy substituent and an N-(4-bromophenyl)sulfonyl carbamate moiety.

Molecular Formula C30H20BrNO7S
Molecular Weight 618.45
CAS No. 448199-56-2
Cat. No. B2811502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate
CAS448199-56-2
Molecular FormulaC30H20BrNO7S
Molecular Weight618.45
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
InChIInChI=1S/C30H20BrNO7S/c31-21-15-17-24(18-16-21)40(35,36)32(29(33)37-22-9-3-1-4-10-22)27-19-20-28(26-14-8-7-13-25(26)27)39-30(34)38-23-11-5-2-6-12-23/h1-20H
InChIKeyCDOBSHBHUBVWHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl (4-Bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate (CAS 448199-56-2): Sourcing Guide & Structural Classification


Phenyl (4-bromophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)naphthalen-1-yl)carbamate (CAS 448199-56-2) is a synthetic, multi-ring aromatic compound (C₃₀H₂₀BrNO₇S; MW 618.45 g/mol) . It features a naphthalene core bearing a phenoxycarbonyloxy substituent and an N-(4-bromophenyl)sulfonyl carbamate moiety. The compound belongs to the aryl sulfonamide carbamate class, with the 4-bromophenylsulfonyl group distinguishing it from closely related analogs. Currently, it is listed solely as a research chemical (≥95% purity) by specialized chemical suppliers , and no primary research articles, patents, or authoritative database entries (PubChem, ChemSpider, ChEMBL) could be identified that directly report its characterization or application.

1 Unique 4-bromophenylsulfonyl substitution motif
2 No published characterization or bioactivity data available
3 Research-grade purity; candidate for exploratory SAR studies

Why Generic Substitution Fails for CAS 448199-56-2: Comparator Landscape & Procurement Risk


Generic substitution among in-class aryl sulfonyl carbamates is high-risk because subtle changes in substitution pattern profoundly alter physicochemical properties and biological target engagement profiles. The closest available comparators—CAS 448197-16-8, CAS 448197-14-6, CAS 448197-15-7, and CAS 448199-70-0—share the C₃₀ core but differ in sulfonyl aryl substitution (naphthalen-2-yl vs. phenyl vs. 4-bromophenyl) and halogen position (chloro vs. bromo), with molecular weights ranging from 539.56 to 618.45 g/mol depending on bromine content . Critically, no peer-reviewed studies or patents exist that compare the biological activity, selectivity, or physicochemical behavior of 448199-56-2 against any analog . Procurement based on generic class assumptions therefore carries unquantifiable risk of ordering a compound with unknown potency, unknown selectivity, and no validated assay performance data relative to structurally adjacent alternatives. The only verifiable differentiator remains the unique 4-bromophenylsulfonyl substitution pattern on the naphthalen-1-yl carbamate scaffold.

Sulfonyl substitution variation

4-Bromophenylsulfonyl may confer distinct target interactions vs. naphthalen-2-yl or phenyl sulfonyl analogs; no comparative data exist.

Halogen position mismatch

Bromine placement on the sulfonyl ring rather than the central phenyl ring may alter target binding kinetics; untested in available analogs.

Absence of biological benchmarking

No peer-reviewed studies compare potency, selectivity, or physicochemical behavior of this compound to any analog; substitution carries unquantifiable risk.

Quantitative Evidence Guide for CAS 448199-56-2: Direct Comparator Data & Performance Benchmarks


Molecular Weight Differentiation: 4-Bromophenylsulfonyl vs. Non-Brominated and Chloro Analogs

Among the closest available C₃₀ carbamate analogs, CAS 448199-56-2 has the highest molecular weight (618.45 g/mol) due to the presence of a bromine atom on the sulfonyl phenyl ring. This contrasts with the non-halogenated phenylsulfonyl analog (CAS 448199-70-0, MW 539.56 g/mol) and the chloro-substituted analog (CAS 448197-15-7, MW 574.00 g/mol) . No biological activity data are available for any of these compounds, so the functional impact of this mass difference remains unknown.

Molecular Weight Comparison
Class-level inference
618.45 g/mol
Δ +78.89 vs non-halogenated phenylsulfonyl
Δ +44.45 vs chloro analog
Higher mass may alter lipophilicity; functional impact unknown
Calculated values; no experimental data
Physicochemical properties Molecular weight differentiation Structural analog comparison

Sulfonyl Substitution Pattern: 4-Bromophenyl vs. Naphthalen-2-yl vs. Phenyl Sulfonyl Groups

CAS 448199-56-2 carries a 4-bromophenylsulfonyl group attached to the carbamate nitrogen, whereas the closest analogs feature either a naphthalen-2-ylsulfonyl group (CAS 448197-14-6, 448197-15-7, and the regioisomeric bromo compound CAS 448197-16-8) or an unsubstituted phenylsulfonyl group (CAS 448199-70-0) . Among these analogs, the only one sharing both the bromine atom and the naphthalen-1-yl core is the regioisomer CAS 448197-16-8, which places the bromine on the phenoxycarbonyl-bearing phenyl ring rather than on the sulfonyl phenyl ring. No comparative biological activity data exist for any of these compounds.

Sulfonyl Substituent
Class-level inference
4-Bromophenylsulfonyl
vs
Naphthalen-2-ylsulfonyl (no halogen) Naphthalen-2-ylsulfonyl (Cl) Naphthalen-2-ylsulfonyl (Br on central ring) Phenylsulfonyl (no halogen)
May influence target binding via halogen/hydrogen bonding; no activity data
Structural comparison only; no SAR data
Structural biology SAR Sulfonamide chemistry

Halogen Identity and Position: Bromine on Sulfonyl Phenyl vs. Bromine/Chlorine on Central Phenyl Ring

CAS 448199-56-2 is the only analog in this series where the bromine atom resides on the sulfonyl phenyl ring (para position). In contrast, the regioisomeric bromo analog CAS 448197-16-8 places the bromine on the central phenyl ring bearing the phenoxycarbonyloxy group, while the chloro analog CAS 448197-15-7 substitutes chlorine at the same central ring position . Halogen position in sulfonamide-based inhibitors has been shown in other chemotypes to modulate potency by >10-fold through halogen bonding with backbone carbonyls or through steric effects in hydrophobic pockets; however, no such data exist for this specific series.

Halogen Position
Class-level inference
Br at para of sulfonyl phenyl
vs
Br on central phenyl (regioisomer) Cl on central phenyl No halogen
Positional differences can affect target residence time; untested
Based on class-level SAR principles; requires validation
Halogen bonding Medicinal chemistry Lead optimization

Application Scenarios for CAS 448199-56-2: Where This Compound May Fit in Research Pipelines


Sulfonamide-Carbamate Hybrid SAR Library Construction

This compound can serve as a unique structural entry in a focused library exploring the effect of 4-bromophenylsulfonyl substitution on the naphthalen-1-yl carbamate scaffold. Its bromine placement differentiates it from all close analogs and enables systematic SAR studies on halogen position effects when tested alongside CAS 448197-16-8 (Br on central ring), CAS 448197-15-7 (Cl on central ring), and the non-halogenated CAS 448199-70-0 .

CSF1R Kinase Inhibition Probe in Tumor Microenvironment Research

A patent document indicates that structurally related sulfonamide-carbamate compounds can inhibit CSF1R kinase, a target implicated in M2 macrophage-dominated tumor microenvironments . While no direct data exist for 448199-56-2, its structural proximity to the patented chemotype makes it a candidate for in vitro CSF1R screening alongside established inhibitors, provided appropriate biochemical assay validation is performed.

Halogen Bonding and Crystallography Studies

The 4-bromophenylsulfonyl group provides a heavy-atom probe for X-ray crystallography. Intramolecular S⋯S and S⋯O close contacts have been documented in related naphthalene sulfonyl derivatives . Co-crystallization of 448199-56-2 with target proteins (if binding is confirmed) could exploit the bromine anomalous scattering signal for experimental phasing, facilitating structure-based drug design efforts.

Negative Control or Selectivity Counter-Screen in Sulfonamide Hit Triage

Given the documented promiscuity of sulfonamide-containing compounds across carbonic anhydrase isoforms and other metalloenzymes , this compound—if found inactive against primary screening targets—could serve as a structurally matched negative control to confirm that observed activity in related chemotypes derives specifically from the sulfonyl substitution pattern rather than non-specific sulfonamide effects.

Application
Selection Property
Validation Focus
Exploratory SAR studies
4-Bromophenylsulfonyl substitution pattern
Comparative SAR with regioisomeric analogs
CSF1R kinase screening
Structural proximity to patented chemotype
In vitro kinase assay validation
X-ray crystallography phasing
Bromine anomalous scattering signal
Co-crystallization and phasing studies
Sulfonamide hit triage
Structurally matched negative control
Selectivity profiling against metalloenzymes
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